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CAS No.: 5945-46-0

Cat. No.: B15622863

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Piperitenone oxide ((1S,6S)-6-methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-

one), also known as rotundifolone or lippione, is an oxygenated monoterpene recognized for its

significant contribution to the flavor and aroma of various plants, particularly those in the

Mentha genus. Its characteristic spearmint, minty, and herbaceous sensory profile has made it

a valuable compound in the food and fragrance industries.[1][2][3] As a major constituent of

essential oils like that of apple mint (Mentha suaveolens), piperitenone oxide is a key target

for isolation and characterization.[4] Its status as a FEMA GRAS (Generally Recognized as

Safe) substance further underscores its importance as a natural flavoring agent.[5][6] This

guide provides a comprehensive technical overview of its chemical properties, natural

occurrence, sensory profile, biosynthesis, and relevant experimental protocols.

Chemical and Physical Properties
Piperitenone oxide is a bicyclic monoterpenoid ketone. Its chemical structure features an

epoxide ring, which is crucial to its aromatic properties and biological activities.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₄O₂ [1]

Molecular Weight 166.22 g/mol [1]

IUPAC Name
6-methyl-3-propan-2-yl-7-

oxabicyclo[4.1.0]heptan-2-one

CAS Number 35178-55-3 [6]

Boiling Point 255-256 °C at 760 mm Hg [6]

Flash Point 107.2 °C (225 °F) [6]

Solubility
Soluble in alcohol; 113.3 mg/L

in water (estimated)
[6]

Appearance Colorless solid (estimated) [6]

Natural Occurrence and Concentration
Piperitenone oxide is a prominent constituent in the essential oils of several aromatic plants,

especially within the Lamiaceae family. Its concentration is highly dependent on the plant

chemotype, geographical origin, and harvesting conditions. The essential oil of Mentha

suaveolens (apple mint) is a particularly rich source, with some chemotypes containing

piperitenone oxide at levels exceeding 90%.[4]

Plant Source
Concentration (% of
Essential Oil)

Reference(s)

Mentha suaveolens (from Italy) >90% [4]

Mentha suaveolens (from

Morocco)
34.0% - 81.67% [4]

Mentha longifolia Can be a major component [3]

Mentha spicata (Spearmint)
Major component in certain

chemotypes
[3]
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Sensory Profile and Regulatory Status
Piperitenone oxide is valued for its distinct flavor profile, which is primarily described as herbal

and minty.[6] This profile makes it a desirable ingredient in food products, beverages, and oral

care items.

While specific flavor or odor detection threshold values for piperitenone oxide are not readily

available in public literature, its regulatory status and established use levels provide practical

guidance for its application as a flavoring agent. The Flavor and Extract Manufacturers

Association (FEMA) has designated piperitenone oxide as GRAS.

Parameter Information Reference(s)

Sensory Profile Herbal, minty, spearmint-like [4][6]

FEMA GRAS Number 4199 [1][5]

Regulatory Listing
21 CFR 172.515 (Synthetic

flavoring substances)
[1]

MSDI (USA) 0.20 µ g/capita/day [6]

MSDI (EU) 0.012 µ g/capita/day [6]

MSDI: Maximised Survey-

derived Daily Intake

Biosynthesis Pathway
Piperitenone oxide is a downstream product in the monoterpene biosynthetic pathway. In

Mentha species, this pathway begins with geranyl pyrophosphate (GPP), which is formed via

the methylerythritol 4-phosphate (MEP) pathway. GPP is cyclized and subsequently undergoes

a series of enzymatic oxidation and isomerization steps to form piperitenone. The final step is

the epoxidation of piperitenone to yield piperitenone oxide. This epoxidation can occur

enzymatically within the plant, though non-enzymatic conversion is also possible.
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Biosynthesis of Piperitenone Oxide.

Experimental Protocols
Protocol for Isolation from Plant Material
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This protocol outlines the extraction and purification of piperitenone oxide from the aerial

parts of Mentha suaveolens.

Objective: To isolate high-purity piperitenone oxide from dried plant material.

Methodology:

Material Preparation:

Air-dry the aerial parts (leaves and stems) of Mentha suaveolens in a shaded, well-

ventilated area.

Once fully dried, coarsely grind the material to increase the surface area for extraction.

Hydrodistillation:

Place 100 g of the dried, ground plant material into a 2 L round-bottom flask.

Add 1 L of deionized water.

Set up a Clevenger-type apparatus for hydrodistillation.

Heat the flask to boiling and continue distillation for 3 hours, collecting the volatile

essential oil.

Separate the oil layer from the aqueous distillate. Dry the oil over anhydrous sodium

sulfate.

Column Chromatography (Purification):

Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

Column Packing: Pour the slurry into a glass column (e.g., 50 cm length, 2 cm diameter)

to create a packed bed.

Sample Loading: Dissolve the crude essential oil in a minimal volume of n-hexane and

carefully load it onto the top of the silica gel bed.
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Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100%

n-hexane and gradually increasing the polarity by adding ethyl acetate.

Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor the composition of

each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Compound Isolation: Combine the fractions containing pure piperitenone oxide and

remove the solvent using a rotary evaporator to yield the purified compound.
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Workflow for Isolation of Piperitenone Oxide.

Protocol for Analysis by Gas Chromatography-Mass
Spectrometry (GC-MS)
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Objective: To identify and quantify piperitenone oxide in an essential oil sample.

Instrumentation: A GC system coupled with a Mass Spectrometer detector (e.g., Quadrupole).

Methodology:

Sample Preparation:

Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like n-hexane or

dichloromethane (1:100 v/v).

GC Conditions:

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

Injector Temperature: 250 °C.

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 3 °C/min.

Hold: Maintain 240 °C for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis:
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Identification: Identify piperitenone oxide by comparing its retention time and mass

spectrum with that of a pure standard and by matching its mass spectrum against a

reference library (e.g., NIST, Wiley).

Quantification: Determine the relative percentage of piperitenone oxide by peak area

normalization. For absolute quantification, use a calibration curve prepared with a certified

reference standard.

Flavor Perception: Olfactory Signaling Pathway
The perception of flavor from volatile compounds like piperitenone oxide is primarily mediated

by the olfactory system. While specific olfactory receptors (ORs) for piperitenone oxide have

not been definitively identified, the general mechanism of odorant perception is well-

established. It involves a G-protein coupled receptor (GPCR) signal transduction cascade in

the olfactory sensory neurons.

Mechanism:

Binding: A molecule of piperitenone oxide binds to a specific OR on the cilia of an olfactory

sensory neuron.

G-Protein Activation: This binding event activates an associated G-protein (Gα-olf).

Adenylyl Cyclase Activation: The activated Gα-olf subunit stimulates adenylyl cyclase III.

cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺),

causing depolarization of the neuron's membrane.

Signal Transmission: If the depolarization reaches a threshold, it triggers an action potential,

which travels along the axon to the olfactory bulb in the brain, where the signal is processed,

leading to the perception of smell.
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Generalized Olfactory Signal Transduction Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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